

# A Technical Guide to 3-Heptyne: Properties, Synthesis, and Reactions

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## Compound of Interest

Compound Name: 3-Heptyne

Cat. No.: B1585052

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **3-heptyne**, including its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and key reactions. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

## Nomenclature and Identification

**3-Heptyne** is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond. Its systematic IUPAC name is hept-3-yne.<sup>[1]</sup> It is also known by the synonym 1-ethyl-2-propylacetylene.<sup>[1][2][3][4]</sup>

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **3-heptyne**, providing a ready reference for its physical and chemical properties.

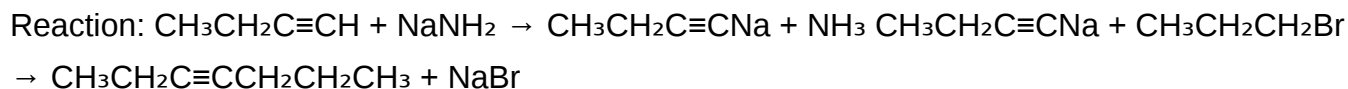
Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>12</sub>	[2][3][4][5]
Molecular Weight	96.17 g/mol	[1][2][5][6]
CAS Number	2586-89-2	[2][6]
Density	0.741 g/mL at 25 °C	[6][7][8]
Boiling Point	105-106 °C	[6][7][8]
Refractive Index	n <sub>20/D</sub> 1.4225	[6][7][8]
Flash Point	-16 °C (closed cup)	[6]
InChI Key	KLYHSJRCIZOUHE-UHFFFAOYSA-N	[2][9]
SMILES	CCCC#CCC	[6][9]

## Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **3-heptyne** are provided below. These protocols are foundational for the application of **3-heptyne** in further synthetic endeavors.

### Synthesis of 3-Heptyne via Acetylide Alkylation

The alkylation of a terminal alkyne is a robust and widely used method for the synthesis of internal alkynes like **3-heptyne**. Two primary pathways for this synthesis are the reaction of the 1-butyne anion with a propyl halide or the reaction of the 1-pentyne anion with an ethyl halide. The following protocol is based on the first pathway.



Materials:

- 1-Butyne

- Sodamide ( $\text{NaNH}_2$ )
- Liquid ammonia (solvent)
- 1-Bromopropane
- Diethyl ether
- Saturated ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer. Ensure the apparatus is dry and flushed with an inert gas like nitrogen.
- Condense liquid ammonia into the flask.
- Slowly add sodamide to the stirred liquid ammonia.
- Add 1-butyne dropwise to the sodamide suspension. The formation of the sodium butynide salt will be observed.
- After the addition is complete, allow the mixture to stir for one hour.
- Add 1-bromopropane dropwise to the reaction mixture.
- After the addition of 1-bromopropane, allow the ammonia to evaporate overnight under a stream of nitrogen.
- To the remaining residue, carefully add diethyl ether.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and wash it with water and then brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by fractional distillation to yield pure **3-heptyne**.

## Hydrogenation of 3-Heptyne

The triple bond of **3-heptyne** can be fully or partially reduced depending on the catalyst used.

Reaction:  $\text{CH}_3\text{CH}_2\text{C}\equiv\text{CCH}_2\text{CH}_2\text{CH}_3 + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{CH}_3(\text{CH}_2)_5\text{CH}_3$

Materials:

- **3-Heptyne**
- Palladium on carbon (10% Pd/C)
- Ethanol (solvent)
- Hydrogen gas

Procedure:

- Dissolve **3-heptyne** in ethanol in a hydrogenation flask.
- Add a catalytic amount of 10% palladium on carbon to the solution.
- Connect the flask to a hydrogenation apparatus.
- Evacuate the flask and purge with hydrogen gas several times.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

- Remove the solvent under reduced pressure to yield heptane.

Reaction:  $\text{CH}_3\text{CH}_2\text{C}\equiv\text{CCH}_2\text{CH}_2\text{CH}_3 + \text{H}_2 \xrightarrow{\text{Lindlar's Catalyst}} (\text{Z})\text{-CH}_3\text{CH}_2\text{CH}=\text{CHCH}_2\text{CH}_2\text{CH}_3$

Materials:

- **3-Heptyne**
- Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
- Quinoline (optional, as a further catalyst poison)
- Hexane (solvent)
- Hydrogen gas

Procedure:

- In a hydrogenation flask, dissolve **3-heptyne** in hexane.
- Add Lindlar's catalyst and a small amount of quinoline.
- Connect the flask to a hydrogenation apparatus and purge with hydrogen.
- Stir the mixture under a hydrogen atmosphere at room temperature.
- Carefully monitor the hydrogen uptake to ensure only one equivalent is consumed, preventing over-reduction to the alkane.
- Upon completion, filter the catalyst through Celite.
- Remove the solvent under reduced pressure to obtain (Z)-3-heptene.

## Hydroboration-Oxidation of 3-Heptyne

The hydroboration-oxidation of an internal alkyne like **3-heptyne** results in the formation of a ketone.

## Reaction:

- $\text{CH}_3\text{CH}_2\text{C}\equiv\text{CCH}_2\text{CH}_2\text{CH}_3 + \text{R}_2\text{BH} \rightarrow (\text{Intermediate vinylborane})$
- $(\text{Intermediate vinylborane}) + \text{H}_2\text{O}_2, \text{NaOH} \rightarrow \text{CH}_3\text{CH}_2\text{C}(=\text{O})\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3$

## Materials:

- **3-Heptyne**
- A sterically hindered borane such as disiamylborane ( $\text{Sia}_2\text{BH}$ ) or 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF)
- Aqueous sodium hydroxide (3M)
- Hydrogen peroxide (30%)

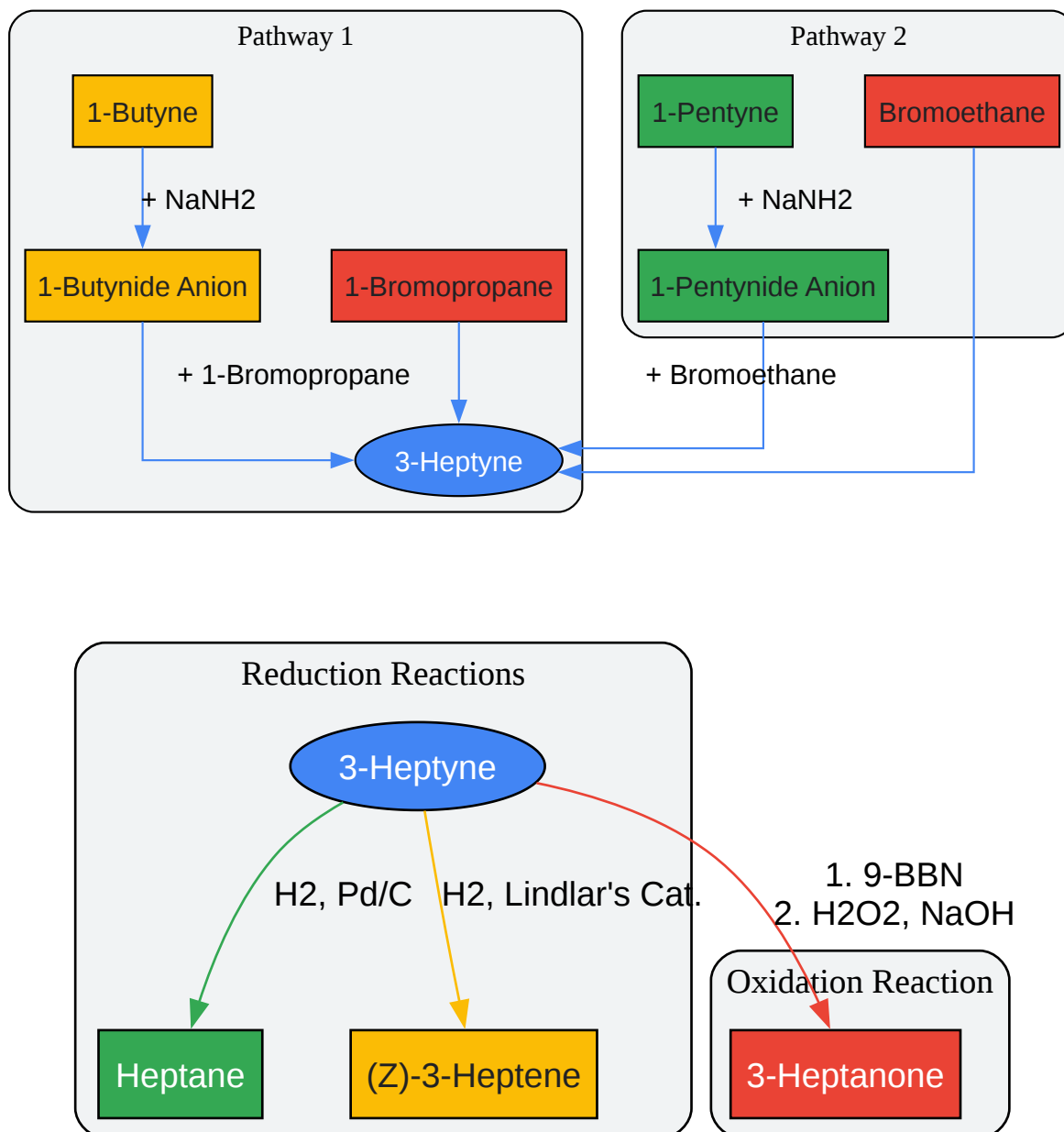
## Procedure:

- In a dry, nitrogen-flushed flask, dissolve **3-heptyne** in anhydrous THF.
- Cool the solution in an ice bath.
- Slowly add a solution of the dialkylborane (e.g., 9-BBN) in THF.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Cool the mixture again in an ice bath and slowly add aqueous sodium hydroxide.
- Carefully add 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C.
- After the addition is complete, stir the mixture at room temperature for at least one hour.
- Extract the product with diethyl ether.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and remove the solvent under reduced pressure.

- Purify the resulting ketone (3-heptanone) by distillation or chromatography.

## Visualizations

The following diagrams illustrate key logical and experimental workflows related to **3-heptyne**.



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